(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride
CAS No.: 34582-33-7
Cat. No.: VC0555474
Molecular Formula: C10H20ClNO4
Molecular Weight: 253.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34582-33-7 |
---|---|
Molecular Formula | C10H20ClNO4 |
Molecular Weight | 253.73 |
IUPAC Name | 1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate;hydrochloride |
Standard InChI | InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 |
Standard InChI Key | HJNCSRHVIJRWLT-FJXQXJEOSA-N |
SMILES | CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl |
Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl |
Introduction
Chemical Identity and Properties
(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is characterized by a specific molecular structure containing a tert-butyl group, a methyl group, and an amino group attached to a pentanedioate backbone, with the amino group in the S-configuration. This structure gives the compound its distinctive chemical properties and reactivity patterns that make it useful in various applications.
Basic Information and Identifiers
The compound is identified by multiple chemical identifiers that allow for its precise categorization in chemical databases and literature.
Parameter | Value |
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CAS Number | 34582-33-7 |
Molecular Formula | C10H20ClNO4 |
Molecular Weight | 253.72 g/mol |
IUPAC Name | 1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate;hydrochloride |
InChI Key | HJNCSRHVIJRWLT-FJXQXJEOSA-N |
European Community Number | 864-086-9 |
This amino acid derivative is specifically the hydrochloride salt form of a glutamic acid derivative with protected carboxylic acid groups . The alpha-carboxylic acid is protected as a tert-butyl ester, while the gamma-carboxylic acid is protected as a methyl ester . This dual protection strategy makes it particularly valuable in peptide synthesis and other chemical applications where selective reactivity is required.
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting its importance across different fields:
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H-GLU(OME)-OTBU HCL
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(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate HCl
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1-(tert-Butyl) 5-methyl L-glutamate hydrochloride
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L-Glutamic acid, 1-(1,1-dimethylethyl) 5-methyl ester, hydrochloride (1:1)
These various names reflect the compound's relationship to glutamic acid and highlight its protected carboxylic acid groups, which are central to its chemical utility.
Physical and Chemical Properties
The physical and chemical properties of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride determine its behavior in chemical reactions and biological systems, as well as its handling requirements.
The compound's stereochemistry is a crucial aspect of its identity and functionality. The S-configuration at the alpha-carbon corresponds to the natural L-configuration of amino acids, which is important for biological recognition and activity in many applications .
Synthesis Methods
The synthesis of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride typically involves selective protection of the carboxylic acid groups of glutamic acid, followed by formation of the hydrochloride salt. Various synthetic routes have been developed to optimize yield, purity, and stereochemical integrity.
Laboratory-Scale Synthesis
Laboratory-scale synthesis of this compound generally follows a multi-step esterification and protection/deprotection strategy:
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Starting with L-glutamic acid or its derivatives
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Selective protection of the alpha-carboxyl group with a tert-butyl ester
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Protection of the gamma-carboxyl group as a methyl ester
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Formation of the hydrochloride salt under anhydrous conditions
The stereochemical integrity must be carefully maintained throughout the synthesis to ensure the desired S-configuration is preserved. This typically requires controlled reaction conditions and may involve chiral auxiliaries or starting materials with established stereochemistry .
Industrial Production Methods
In industrial settings, the production of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride may utilize batch or continuous flow reactors to optimize yield and purity:
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Batch Reactors: Used for small to medium-scale production, where the reaction is carried out in a single vessel
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Continuous Flow Reactors: Employed for large-scale production, allowing for continuous input of reactants and output of products
Critical parameters that must be controlled during industrial production include temperature, pressure, reagent purity, and reaction time to ensure high yield and stereochemical purity of the final product.
Analytical Characterization
Rigorous analytical characterization is essential for confirming the identity, purity, and stereochemical integrity of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride.
Spectroscopic Analysis
Various spectroscopic techniques are employed to characterize this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR provide structural confirmation, with characteristic signals for the tert-butyl group (typically around δ 1.4 ppm as a singlet) and methyl ester (around δ 3.6 ppm as a singlet)
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Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and can be used to assess purity
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Infrared Spectroscopy: Provides information about functional groups, including the carbonyl stretching frequencies of the ester groups and N-H stretching of the amino group
Chromatographic Analysis
Chromatographic methods are crucial for determining purity and stereochemical integrity:
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High-Performance Liquid Chromatography (HPLC): Often employed with chiral stationary phases to confirm enantiomeric purity
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Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment
These analytical methods collectively ensure that the compound meets the required specifications for research and application purposes.
Biological Activities and Research Applications
(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride has demonstrated several biological activities that make it valuable in scientific research and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties, showing effectiveness against certain bacterial strains. This activity may be related to its ability to interfere with bacterial cell metabolism or membrane integrity.
Enzyme Modulation
Evidence suggests that (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride can alter enzymatic activity, potentially affecting various biochemical processes. This property makes it useful in studies investigating enzyme function and regulation.
Activity Type | Observed Effects | Research Status |
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Antimicrobial | Effective against certain bacterial strains | Under investigation for spectrum of activity |
Cytotoxicity | Induces cell death in specific cancer cell lines | Preliminary research stage |
Enzyme Modulation | Alters activity of certain enzymes | Mechanisms still being elucidated |
These biological activities highlight the compound's potential in various research fields and therapeutic applications, though further studies are needed to fully understand the mechanisms involved and to develop practical applications.
Applications in Chemical Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in contexts where selective reactivity and stereochemical control are important.
Peptide Synthesis
In peptide synthesis, (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is particularly valuable due to its orthogonally protected carboxylic acid groups:
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The free amino group can participate in peptide bond formation
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The tert-butyl ester can be selectively deprotected under acidic conditions
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The methyl ester can be selectively deprotected under basic conditions
This orthogonal protection strategy allows for selective and controlled synthesis of complex peptides containing glutamic acid residues .
Development of Enzyme Inhibitors
The compound and its derivatives have been used in the development of enzyme inhibitors, taking advantage of its structural similarity to glutamic acid, which is a key component in many enzymatic processes. These inhibitors may have applications in both research and therapeutic contexts.
Mechanism of Action in Biological Systems
The biological effects of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride likely stem from its structural relationship to glutamic acid, an important neurotransmitter and cellular signaling molecule.
Interaction with Molecular Targets
The mechanism of action involves interaction with specific molecular targets and pathways:
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Receptor Binding: The compound may interact with glutamate receptors, potentially modulating neurotransmission and cellular signaling
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Enzyme Inhibition: It may act as an inhibitor of enzymes involved in glutamate metabolism
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Metabolic Incorporation: In some contexts, it might be incorporated into metabolic pathways that normally utilize glutamic acid
These interactions can lead to the observed biological effects, although the precise mechanisms vary depending on the specific biological context and application.
Comparison with Similar Compounds
Understanding how (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride compares to related compounds helps clarify its unique properties and applications.
Related Glutamic Acid Derivatives
Several related compounds share structural features with (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride:
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(S)-5-tert-Butyl 1-methyl 2-aminopentanedioate: A structural isomer with the tert-butyl and methyl ester positions reversed
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(S)-1-Benzyl 5-tert-butyl 2-aminopentanedioate hydrochloride: Contains a benzyl ester instead of a methyl ester, providing different reactivity and physical properties
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(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate: Features a Boc-protected amino group, commonly used as an intermediate in synthesis pathways
The specific combination of protecting groups and salt form in (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride gives it unique properties that distinguish it from these related compounds, making it valuable for specific research applications.
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